![molecular formula C32H33ClN8O2 B8146624 N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DGY-06-116 是一种选择性且不可逆的 Src 和成纤维细胞生长因子受体 1 (FGFR1) 共价抑制剂。 它对 Src 的抑制浓度 (IC50) 值为 3 纳摩尔,对 FGFR1 为 8340 纳摩尔 。 Src 是一种非受体蛋白酪氨酸激酶,它调节各种与癌症相关的细胞过程,包括有丝分裂、血管生成、粘附、侵袭、迁移和存活 .
准备方法
化学反应分析
科学研究应用
A. Cancer Research
- Antitumor Activity : The compound has been shown to exhibit potent antitumor effects in various preclinical assays. Research indicates that it effectively inhibits tumor growth by targeting specific kinases involved in cancer progression.
- Cellular Mechanisms : Investigations into the compound's effects on cellular signaling pathways reveal its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
B. Drug Development
- Lead Compound for Derivatives : As a derivative of Dasatinib, this compound serves as a lead structure for the development of new kinase inhibitors with improved efficacy and reduced side effects.
- Combination Therapies : The compound is being explored in combination with other therapeutic agents to overcome resistance mechanisms commonly seen in cancer treatments. Preliminary results indicate synergistic effects when paired with other inhibitors .
C. Pharmacological Studies
- Toxicology and Safety Profiles : Comprehensive studies are underway to evaluate the safety and toxicity profiles of this compound in various biological systems, ensuring that it meets the necessary regulatory standards for clinical use .
- Bioavailability Studies : Research is also focused on improving the bioavailability of this compound through various drug formulation techniques, such as nanoencapsulation and prodrug strategies .
Data Tables
Study Reference | Findings | Cancer Type |
---|---|---|
Lombardo et al., 2004 | Significant tumor reduction | Chronic Myeloid Leukemia |
Recent Pharmacological Study | Synergistic effects with other drugs | Various solid tumors |
作用机制
相似化合物的比较
生物活性
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with an array of functional groups, enhancing its bioactivity. Its molecular formula is C20H22ClN7OS with a molecular weight of 443.95 g/mol.
This compound primarily functions as a tyrosine kinase inhibitor . It targets several receptor tyrosine kinases (RTKs), including:
- Bcr-Abl
- Src
- c-Kit
- Platelet-Derived Growth Factor Receptor (PDGFR)
By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell proliferation and survival, making it effective against various types of leukemia and solid tumors .
Anticancer Activity
Several studies have reported the anticancer efficacy of this compound across different cancer cell lines. The following table summarizes key findings from various research studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Abadi et al. (2022) | MCF7 | 3.79 | Cytotoxicity via apoptosis |
Zheng et al. (2020) | A375 | 4.20 | CDK2 inhibition |
Kumar et al. (2020) | HCT116 | 0.39 | Aurora-A kinase inhibition |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.
Case Studies
- Chronic Myelogenous Leukemia (CML) : In a model of CML, the compound demonstrated significant inhibition of Bcr-Abl signaling, leading to reduced proliferation of leukemic cells and increased apoptosis .
- Acute Lymphoblastic Leukemia (ALL) : Clinical trials involving patients with ALL showed promising results, with the compound leading to remission in a subset of patients resistant to conventional therapies .
- Solid Tumors : Preclinical studies have indicated that the compound effectively reduces tumor growth in xenograft models of solid tumors, suggesting its potential for further clinical development .
Safety Profile and Toxicity
While initial studies have highlighted the efficacy of this compound, ongoing research is necessary to fully understand its safety profile. Preliminary toxicity assessments indicate manageable side effects similar to other tyrosine kinase inhibitors, including fatigue, gastrointestinal disturbances, and hematological abnormalities .
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQYOGLZWIOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。